

Application Notes and Protocols: Measuring the IC50 of HI-236 Against HIV-1

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Compound of Interest

Compound Name: HI-236

Cat. No.: B1673240

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Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. **HI-236** is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.^{[1][2]} This document provides detailed application notes and protocols for determining the 50% inhibitory concentration (IC50) of **HI-236** against HIV-1 in a laboratory setting. The IC50 value is a key pharmacological metric for quantifying the potency of an antiviral compound. Additionally, this guide outlines the methodology for assessing the cytotoxicity (CC50) of **HI-236** to determine its selectivity index (SI), a crucial indicator of the compound's therapeutic window.

Mechanism of Action of HI-236

HI-236 is a thiourea compound, specifically N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea, designed to bind to the non-nucleoside inhibitor (NNI) binding pocket of the HIV-1 reverse transcriptase.^[2] By occupying this allosteric site, **HI-236** induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into double-stranded DNA. This action effectively halts the viral replication process at an early stage.

Data Presentation

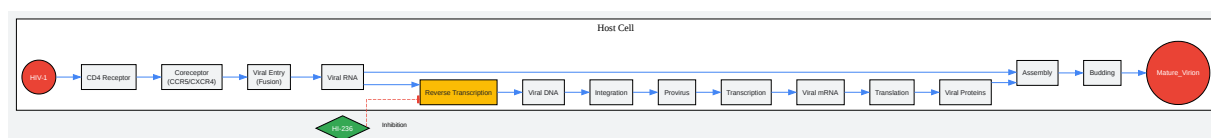
The following table summarizes the reported in vitro activity of **HI-236** against wild-type and multidrug-resistant HIV-1 strains.

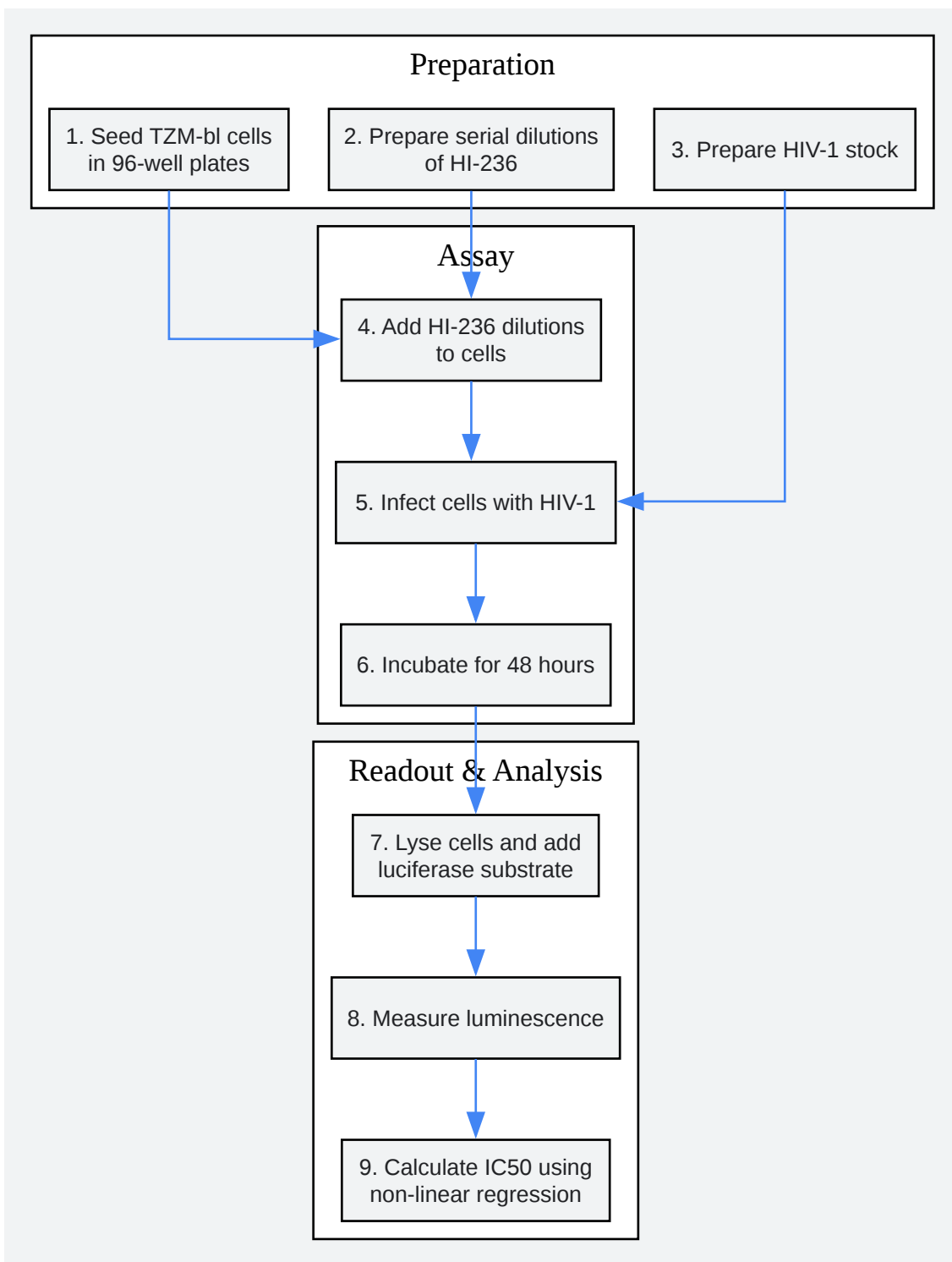
| Compound | HIV-1 Strain | IC50 (nM) | Reference |
|-------------|---|-----------|---------------------|
| HI-236 | HTLVIIIB (Wild-Type) | < 1 | [1] |
| HI-236 | RT-MDR (74V, 41L, 106A, 215Y mutations) | 5 | [2] |
| HI-240 | RT-MDR (74V, 41L, 106A, 215Y mutations) | 6 | [2] |
| Trovirdine | RT-MDR (74V, 41L, 106A, 215Y mutations) | 20 | [2] |
| AZT | RT-MDR (74V, 41L, 106A, 215Y mutations) | 150 | [2] |
| MKC-442 | RT-MDR (74V, 41L, 106A, 215Y mutations) | 300 | [2] |
| Delavirdine | RT-MDR (74V, 41L, 106A, 215Y mutations) | 400 | [2] |
| Nevirapine | RT-MDR (74V, 41L, 106A, 215Y mutations) | 5000 | [2] |

Note: The IC50 values are presented in nanomolar (nM) concentrations.

Mandatory Visualizations

Signaling Pathway: HIV-1 Replication and the Target of HI-236





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational design of N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (HI-236) as a potent non-nucleoside inhibitor of drug-resistant human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
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